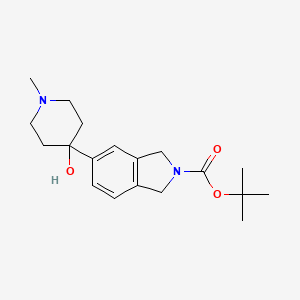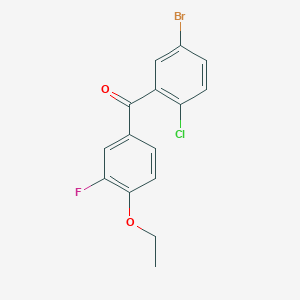![molecular formula C15H19Cl2NO5 B8389866 2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate](/img/structure/B8389866.png)
2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate is a complex organic compound that features a combination of acetic acid, tert-butoxycarbonylamino, dichloro-phenoxy, and ethyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate typically involves multiple steps:
Formation of tert-butoxycarbonylamino group: This can be achieved by reacting the appropriate amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Introduction of dichloro-phenoxy group: This step may involve a nucleophilic aromatic substitution reaction where a phenol derivative reacts with a dichlorobenzene compound.
Esterification: The final step involves the esterification of the acetic acid with the intermediate compound formed in the previous steps, often using a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or ethyl ester groups.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting esters to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used in catalytic processes due to its unique functional groups.
Biology
Drug Development:
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
作用机制
The mechanism of action for 2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, activation of receptors, or interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
Acetic Acid 2-(4-amino-2,6-dichloro-phenoxy)-ethyl Ester: Lacks the tert-butoxycarbonyl group, potentially altering its reactivity and applications.
Acetic Acid 2-(4-tert-butoxycarbonylamino-phenoxy)-ethyl Ester: Lacks the dichloro groups, which may affect its chemical properties and biological activity.
属性
分子式 |
C15H19Cl2NO5 |
|---|---|
分子量 |
364.2 g/mol |
IUPAC 名称 |
2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate |
InChI |
InChI=1S/C15H19Cl2NO5/c1-9(19)21-5-6-22-13-11(16)7-10(8-12(13)17)18-14(20)23-15(2,3)4/h7-8H,5-6H2,1-4H3,(H,18,20) |
InChI 键 |
YQRNGCQYJLRGNR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCOC1=C(C=C(C=C1Cl)NC(=O)OC(C)(C)C)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
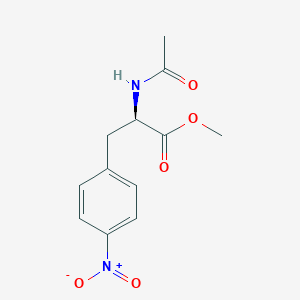
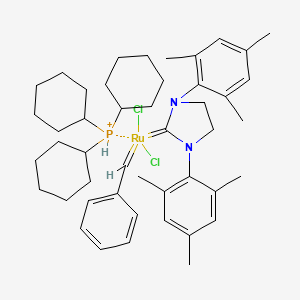
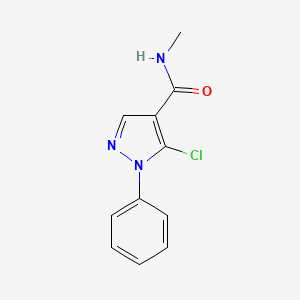
![2-[(5-Bromo-2-chloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B8389821.png)
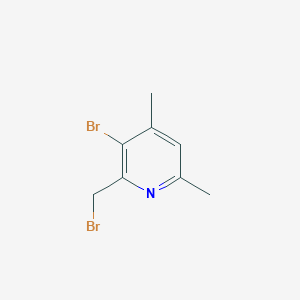
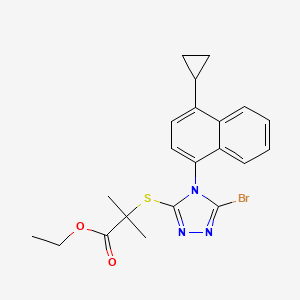

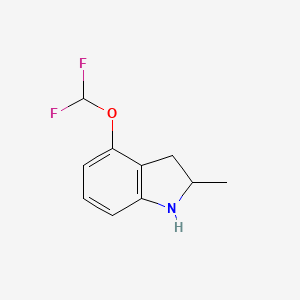
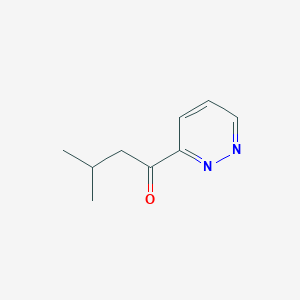
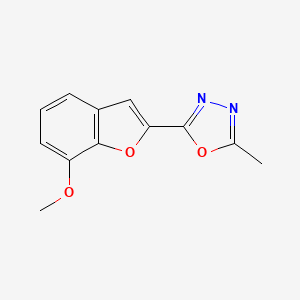
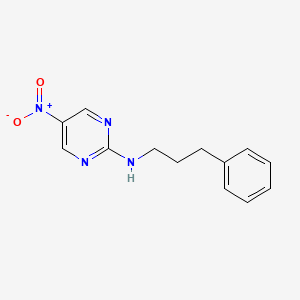
![4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole](/img/structure/B8389878.png)
